molecular formula C21H19NO2 B5880581 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide

2,5-dimethyl-N-(4-phenoxyphenyl)benzamide

Cat. No. B5880581
M. Wt: 317.4 g/mol
InChI Key: QAVSWONZHYAQTG-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(4-phenoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide is not fully understood. However, it has been reported to act as a selective antagonist of the G-protein coupled receptor 55 (GPR55). GPR55 is a receptor that is involved in various physiological processes such as pain sensation, inflammation, and cancer cell proliferation. By blocking the activity of GPR55, this compound may have potential therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been reported to have analgesic effects by reducing pain sensation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide in lab experiments is its high potency and selectivity towards GPR55. This allows researchers to study the specific effects of blocking GPR55 activity without interfering with other physiological processes. However, one of the main limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions that can be explored in the study of 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide. One possible direction is the development of more potent and selective GPR55 antagonists for the treatment of various diseases. Another direction is the study of the interaction between this compound and other proteins to identify potential new drug targets. Additionally, the development of new methods for the synthesis and purification of this compound may also be explored to overcome its limitations in lab experiments.
Conclusion
In conclusion, this compound is a promising compound with potential application in various fields of scientific research. Its high potency and selectivity towards GPR55 make it a valuable tool for the study of various physiological processes and the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-(4-phenoxyphenyl)benzamide involves the reaction between 2,5-dimethylbenzoic acid and 4-phenoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

2,5-dimethyl-N-(4-phenoxyphenyl)benzamide has been extensively studied for its potential application in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, it has been used as a tool to study the interaction between proteins and ligands. In pharmacology, it has been used to study the mechanism of action of various drugs.

properties

IUPAC Name

2,5-dimethyl-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-15-8-9-16(2)20(14-15)21(23)22-17-10-12-19(13-11-17)24-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVSWONZHYAQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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